(2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid
Description
This compound is a pyrazole-based derivative featuring a 2-chlorobenzyl group at position 1, a phenyl group at position 3 of the pyrazole ring, and a conjugated (2E)-prop-2-enoic acid moiety. Its molecular formula is C19H15ClN2O2, with a molecular weight of 338.79 g/mol . The E-configuration of the propenoic acid group ensures planar geometry, which may influence intermolecular interactions and biological activity. The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-343676) but is often discontinued, suggesting specialized research use .
Properties
IUPAC Name |
(E)-3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-9-5-4-8-15(17)12-22-13-16(10-11-18(23)24)19(21-22)14-6-2-1-3-7-14/h1-11,13H,12H2,(H,23,24)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMKJLHSQVMCQM-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836503 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chlorophenylmethyl and phenyl groups.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit biological responses.
Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Compound 1 : (2E)-3-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic Acid (CAS 956740-87-7)
- Structure : Differs by 3,5-dimethyl substitution on the pyrazole ring instead of 3-phenyl.
- Molecular Weight : 290.74 g/mol (C15H15ClN2O2 ) .
- Electronic Effects: Electron-donating methyl groups may alter the pyrazole ring’s electron density, affecting binding affinity in biological targets.
Compound 2 : (2E)-3-{5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic Acid (CAS 957014-04-9)
- Structure : Features a 4-methylbenzyl group and 5-chloro-3-methyl substitutions.
- Molecular Weight : 318.38 g/mol (C16H15ClN2O2 ) .
- Key Differences :
- Lipophilicity : The 4-methylbenzyl group increases hydrophobicity compared to the 2-chlorobenzyl group.
- Biological Implications : The 5-chloro substituent may enhance halogen bonding in protein interactions.
Variations in the Aromatic Substituents
Compound 3 : (2E)-3-{1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic Acid (CAS 1563459-73-3)
- Structure : Substitutes 2-chlorophenyl with 2-fluorophenyl.
- Molecular Weight : 246.24 g/mol (C13H11FN2O2 ) .
- Key Differences: Electronegativity: Fluorine’s higher electronegativity may alter dipole moments and hydrogen-bonding capacity compared to chlorine.
Compound 4 : (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
- Structure : Replaces the carboxylic acid with a ketone and adds a 4-methoxyphenyl group.
- Molecular Weight: Not explicitly stated, but estimated at ~400 g/mol .
- Key Differences :
Functional Group Modifications
Compound 5 : (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid (CAS 27268-04-8)
Physicochemical Properties
- Solubility : The target compound’s phenyl and chlorobenzyl groups likely reduce aqueous solubility compared to Compound 3.
- Thermal Stability : Higher molecular weight and aromaticity may confer greater thermal stability than smaller analogs.
Biological Activity
The compound (2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid features a complex structure that includes a pyrazole ring, an alkene group, and a carboxylic acid moiety. This unique combination suggests significant potential for various biological activities, particularly in the realms of oncology and enzyme inhibition.
Chemical Structure
The molecular formula of this compound is . The presence of the pyrazole ring contributes to its reactivity and biological activity. Pyrazoles are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.
Biological Activity Overview
Research indicates that compounds with similar structures to This compound exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Enzyme Inhibition :
-
Anti-inflammatory Properties :
- The carboxylic acid group in the compound may contribute to anti-inflammatory effects, potentially through modulation of inflammatory pathways .
The biological activity of This compound is likely mediated through several mechanisms:
- Binding Affinity : The compound's structure allows it to interact with various biological targets, enhancing its therapeutic potential. Its binding affinity to specific receptors or enzymes is crucial for its efficacy .
- Reactive Functional Groups : The presence of double bonds (alkenes) and the carboxylic acid functional group enables participation in various biochemical reactions, including cyclization and condensation reactions .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to This compound , highlighting their notable activities:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4-Pyridone Derivatives | Contains a pyridine ring | Antimicrobial |
| Curcumin | Contains a phenolic structure | Anti-inflammatory, Antioxidant |
| Pyrazole Derivatives | Various substitutions on pyrazole | Anticancer |
Case Studies
Recent studies have focused on the synthesis and evaluation of pyrazole derivatives similar to This compound . For example:
- A study synthesized several asymmetric MACs fused with 1-aryl-1H-pyrazole and evaluated their anticancer properties. Results indicated significant inhibition of cancer cell proliferation across multiple cell lines .
- Another research effort explored the interaction of pyrazole derivatives with key cancer-related targets, confirming their potential as effective therapeutic agents against various malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
